

3-(2-Chloroacetyl)-1-cyclopropylurea CAS number 771499-64-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Chloroacetyl)-1-cyclopropylurea

Cat. No.: B3024450

[Get Quote](#)

An In-depth Technical Guide to **3-(2-Chloroacetyl)-1-cyclopropylurea** (CAS: 771499-64-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **3-(2-Chloroacetyl)-1-cyclopropylurea**, a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a reactive chloroacetyl group and a cyclopropylurea moiety, a scaffold known for its presence in targeted therapeutics. We will delve into its chemical properties, a robust and logical synthesis protocol, its inherent reactivity, and its potential applications as a building block in the development of novel pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and the design of new bioactive compounds.

Introduction and Strategic Importance

3-(2-Chloroacetyl)-1-cyclopropylurea (CAS No. 771499-64-0) is a synthetic organic compound that, while not an end-product therapeutic, represents a crucial structural motif for chemical elaboration. Its strategic value lies in the combination of two key features:

- The Cyclopropylurea Moiety: Urea derivatives are a cornerstone in modern drug discovery, prized for their ability to form stable, bidentate hydrogen bonds with protein targets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This interaction is critical for achieving high-affinity binding in numerous enzyme inhibitors and receptor modulators. The cyclopropyl group, a "biosteric mimic" of larger or more flexible groups, often imparts favorable metabolic stability, cell permeability, and binding affinity.

- The Electrophilic Chloroacetyl Group: The chloroacetyl function is a versatile and reactive "handle." The presence of an alpha-chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic substitution, providing a straightforward and efficient means to conjugate this molecule with other fragments, such as amines, thiols, or alcohols, to build more complex molecular architectures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The convergence of these two functionalities in a single, relatively simple molecule makes **3-(2-Chloroacetyl)-1-cyclopropylurea** a valuable starting material for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapies, particularly in oncology where urea-based kinase inhibitors are prevalent.[\[7\]](#) For instance, the structurally related compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat various cancers.[\[8\]](#)[\[9\]](#)

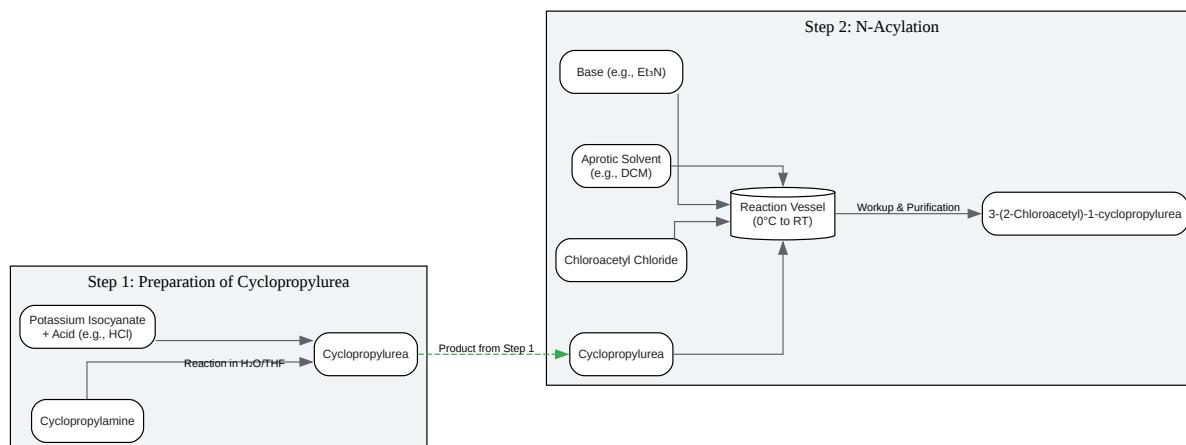
Physicochemical Properties

A summary of the key chemical and physical properties of **3-(2-Chloroacetyl)-1-cyclopropylurea** is presented below. These values are compiled from various chemical data providers and predictive modeling.

Property	Value	Source
CAS Number	771499-64-0	[10] [11]
Molecular Formula	C ₆ H ₉ CIN ₂ O ₂	[10] [11]
Molecular Weight	176.60 g/mol	[10] [11]
IUPAC Name	N-(chloroacetyl)-N'-cyclopropylurea	
SMILES	C1CC1NC(=O)NC(=O)CCl	[11]
Predicted Density	1.34 ± 0.1 g/cm ³	[10]
Predicted pKa	10.54 ± 0.70	[10]
Storage Temperature	Refrigerated	
Purity (Typical)	≥97%	[12]

Synthesis Protocol: Acylation of Cyclopropylurea

While multiple routes to N-acylureas exist, the most direct and industrially scalable approach for synthesizing **3-(2-Chloroacetyl)-1-cyclopropylurea** is the acylation of a pre-formed urea with a reactive acylating agent.[\[10\]](#) The following protocol is based on established chemical principles for N-acylation and analogous reactions found in patent literature.[\[13\]](#)


Rationale and Causality

The core of this synthesis is the nucleophilic attack of the nitrogen atom of cyclopropylurea onto the electrophilic carbonyl carbon of chloroacetyl chloride.

- Choice of Starting Materials:
 - Cyclopropylurea: This precursor can be synthesized from cyclopropylamine, which is commercially available or can be prepared via methods like the Kulinkovich-Szymoniak reaction.[\[14\]](#)[\[15\]](#) Reacting cyclopropylamine with a source of isocyanate, such as that generated from sodium cyanate and an acid, yields cyclopropylurea.

- Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient and often rapid reaction at the urea nitrogen. Its high reactivity necessitates careful control of reaction conditions to prevent side reactions.
- Choice of Solvent and Base:
 - An aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene is chosen to prevent reaction with the highly reactive chloroacetyl chloride.
 - A non-nucleophilic organic base, such as Triethylamine (Et_3N) or Pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the protonation of the starting urea (which would deactivate it as a nucleophile) and drives the reaction to completion.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

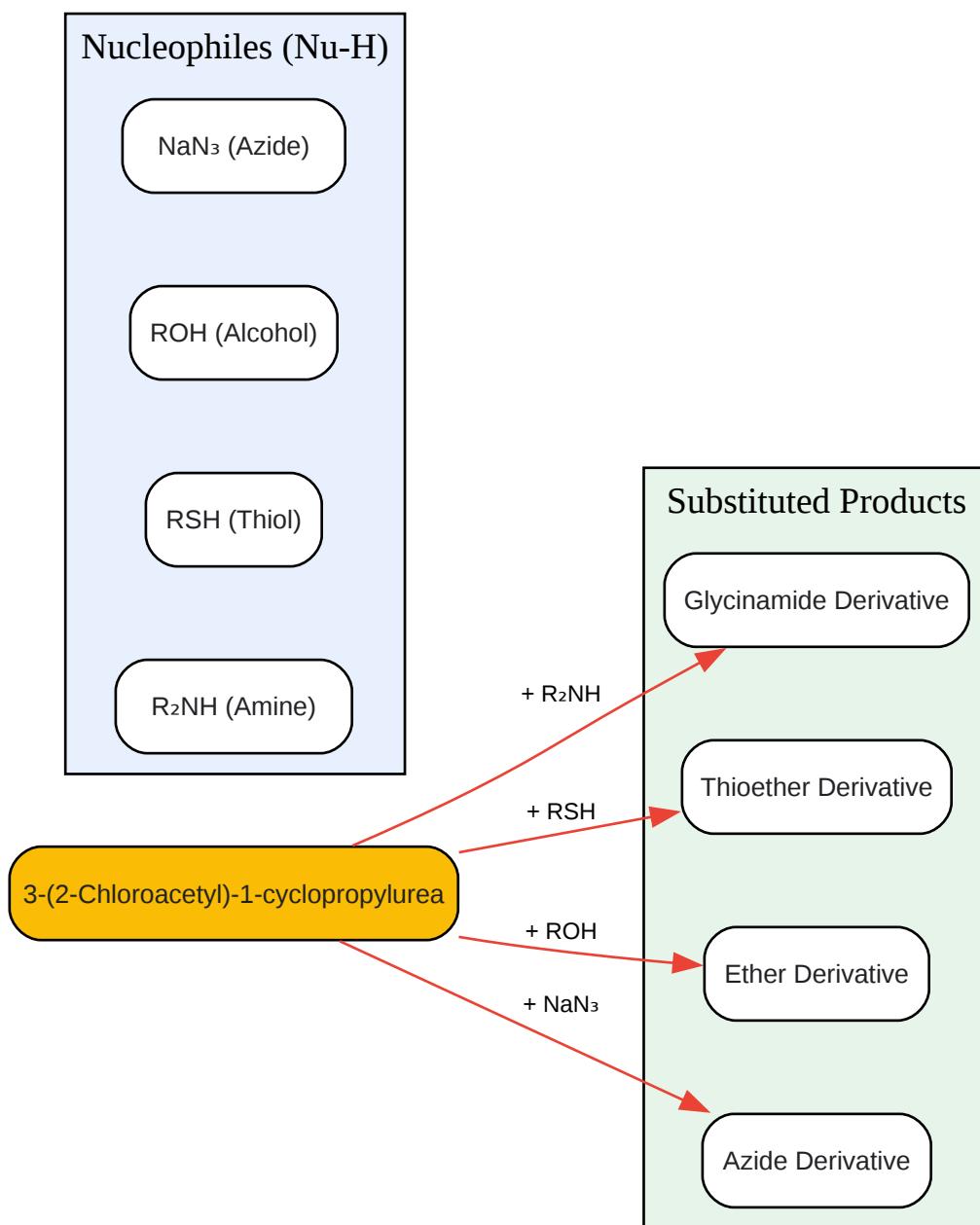
Detailed Experimental Protocol

Materials:

- Cyclopropylurea (1.0 eq)
- Chloroacetyl chloride (1.05 eq)
- Triethylamine (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylurea (1.0 eq) and anhydrous DCM.
- Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (1.1 eq) to the flask.
- Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
 - Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and minimize the formation of di-acylated or other byproducts.


- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **3-(2-Chloroacetyl)-1-cyclopropylurea**.

Reactivity and Synthetic Applications

The primary utility of **3-(2-Chloroacetyl)-1-cyclopropylurea** is as a bifunctional building block. The N-acylurea structure is relatively stable, allowing the chloroacetyl moiety to undergo selective transformations.

Nucleophilic Substitution at the Alpha-Carbon

The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent electrophile for $\text{S}_{\text{n}}2$ reactions. This allows for the facile introduction of a wide variety of nucleophiles.

[Click to download full resolution via product page](#)

Caption: General reactivity of the chloroacetyl moiety.

This reactivity is the cornerstone of its application. For example:

- Reaction with Amines: Forms a glycinamide derivative, linking the cyclopropylurea core to another molecule via a stable amide bond. This is a common strategy in fragment-based drug design.

- Reaction with Thiols: Produces thioether linkages, useful for attaching the scaffold to cysteine-containing peptides or other sulfur nucleophiles.
- Reaction with Azides: Yields an azidoacetyl intermediate, which can then be used in "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazoles, a valuable pharmacophore.

Safety and Handling

As a reactive chemical intermediate, **3-(2-Chloroacetyl)-1-cyclopropylurea** and its precursors require careful handling.

- Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- **3-(2-Chloroacetyl)-1-cyclopropylurea**: Should be considered a potential irritant and sensitizer. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory safety practices should be followed.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases.

Conclusion

3-(2-Chloroacetyl)-1-cyclopropylurea is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex molecules in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its true value is realized in its subsequent reactions. The combination of a proven pharmacophore (cyclopropylurea) and a versatile reactive site (chloroacetyl) provides medicinal chemists with a reliable tool for generating novel compounds with therapeutic potential. Understanding the synthesis, reactivity, and handling of this compound is essential for any researcher looking to leverage its unique structural features in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. prepchem.com [prepchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 9. N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 3-(2-Chloroacetyl)-1-cyclopropylurea | 771499-64-0 | WFB49964 [biosynth.com]
- 12. 771499-64-0 Cas No. | 3-(2-Chloroacetyl)-1-cyclopropylurea | Apollo [store.apolloscientific.co.uk]
- 13. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]
- 14. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [3-(2-Chloroacetyl)-1-cyclopropylurea CAS number 771499-64-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024450#3-2-chloroacetyl-1-cyclopropylurea-cas-number-771499-64-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com